N-[2-(Methylamino)-5-nitrophenyl]acetamide
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Overview
Description
N-[2-(Methylamino)-5-nitrophenyl]acetamide is an organic compound with the molecular formula C9H11N3O3 It is a derivative of acetanilide, where the acetamide group is substituted with a methylamino group at the 2-position and a nitro group at the 5-position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Methylamino)-5-nitrophenyl]acetamide typically involves the nitration of acetanilide followed by methylation. One common method is as follows:
Nitration: Acetanilide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Methylation: The resulting 5-nitroacetanilide is then treated with methylamine to introduce the methylamino group at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The nitration and methylation steps are carried out under controlled conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Methylamino)-5-nitrophenyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products
Reduction: The major product is N-[2-(Methylamino)-5-aminophenyl]acetamide.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
N-[2-(Methylamino)-5-nitrophenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[2-(Methylamino)-5-nitrophenyl]acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Methylamino)-5-aminophenyl]acetamide: This compound is similar but has an amino group instead of a nitro group.
N-[2-(Methylamino)-4-nitrophenyl]acetamide: This compound has the nitro group at the 4-position instead of the 5-position.
Uniqueness
N-[2-(Methylamino)-5-nitrophenyl]acetamide is unique due to the specific positioning of the nitro and methylamino groups, which can influence its chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups on the phenyl ring makes it a versatile compound for various applications.
Properties
CAS No. |
53987-29-4 |
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Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
N-[2-(methylamino)-5-nitrophenyl]acetamide |
InChI |
InChI=1S/C9H11N3O3/c1-6(13)11-9-5-7(12(14)15)3-4-8(9)10-2/h3-5,10H,1-2H3,(H,11,13) |
InChI Key |
WBFNKTLIKZSHIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])NC |
Origin of Product |
United States |
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